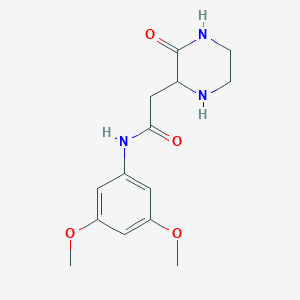
5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-(éthylsulfanyl)-N-(6-méthoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-(éthylsulfanyl)-N-(6-méthoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières pourraient inclure la 2-chloropyrimidine, l’éthylthiol et le 6-méthoxy-1,3-benzothiazole. La synthèse pourrait impliquer :
Substitution nucléophile : Réaction de la 2-chloropyrimidine avec l’éthylthiol en milieu basique pour former la 2-(éthylsulfanyl)pyrimidine.
Amidation : Couplage de l’intermédiaire avec la 6-méthoxy-1,3-benzothiazole-2-amine en présence d’un agent de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des conditions de réaction pour la synthèse à grande échelle, y compris l’utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction pourraient cibler les groupes nitro ou d’autres fonctionnalités réductibles.
Substitution : Le groupe chloro sur le cycle pyrimidine peut être substitué par divers nucléophiles.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (mCPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Nucléophiles : Amines, thiols, alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’atome de soufre donnerait des sulfoxydes ou des sulfones, tandis que la substitution nucléophile du groupe chloro pourrait donner diverses pyrimidines substituées.
Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques.
Biologie
En recherche biologique, il peut être étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine
Industrie
Dans l’industrie, il pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 5-chloro-2-(éthylsulfanyl)-N-(6-méthoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide dépendrait de sa cible biologique spécifique. Il pourrait interagir avec des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Les cibles moléculaires et les voies impliquées seraient identifiées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 2-chloropyrimidine : Connus pour leurs activités biologiques diverses.
Dérivés du benzothiazole : Souvent étudiés pour leur potentiel en tant qu’agents anticancéreux et antimicrobiens.
Unicité
La combinaison unique des groupes pyrimidine, benzothiazole et éthylsulfanyl dans ce composé peut conférer des activités biologiques et des propriétés distinctes, ce qui en fait un composé précieux pour des recherches et un développement futurs.
Propriétés
Formule moléculaire |
C15H13ClN4O2S2 |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
5-chloro-2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-3-23-14-17-7-9(16)12(19-14)13(21)20-15-18-10-5-4-8(22-2)6-11(10)24-15/h4-7H,3H2,1-2H3,(H,18,20,21) |
Clé InChI |
IWTFLQIGFYTVIK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12129682.png)
![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)

![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
